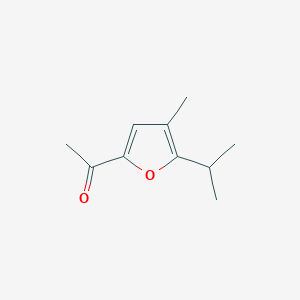
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N'-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) is a coordination compound that features platinum as the central metal atomThe molecular formula of this compound is C₆H₇Cl₃N₂Pt, and it has a molecular weight of 408.55 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) typically involves the reaction of platinum(II) chloride with 4-chloro-1,2-benzenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Cold-chain transportation is often required to maintain the stability of the compound during shipping .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.
Reducing Agents: Such as sodium borohydride, for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new platinum complexes with different ligands, while oxidation or reduction reactions can lead to changes in the oxidation state of the platinum center .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) is used as a catalyst in various organic reactions. Its ability to facilitate reactions without being consumed makes it valuable in synthetic chemistry .
Biology and Medicine
In biology and medicine, this compound is studied for its potential anticancer properties.
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes .
Wirkmechanismus
The mechanism of action of Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that disrupt the DNA structure and inhibit cell division. This mechanism is similar to that of other platinum-based anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) is unique due to the presence of the 4-chloro-1,2-benzenediamine ligand, which may impart different chemical and biological properties compared to other platinum-based compounds. This uniqueness makes it a subject of interest in research for potential new applications and improved therapeutic profiles .
Eigenschaften
CAS-Nummer |
61583-30-0 |
|---|---|
Molekularformel |
C6H5Cl3N2Pt |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(2-azanidyl-4-chlorophenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H5ClN2.2ClH.Pt/c7-4-1-2-5(8)6(9)3-4;;;/h1-3,8-9H;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
HUJXEEFBHJJBKC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[NH-])[NH-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


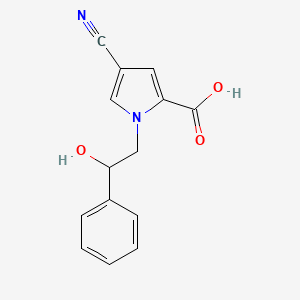
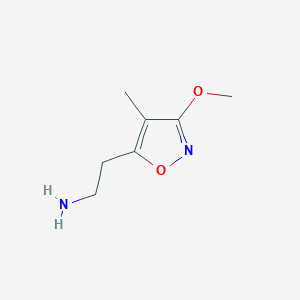
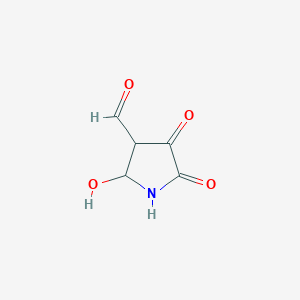
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
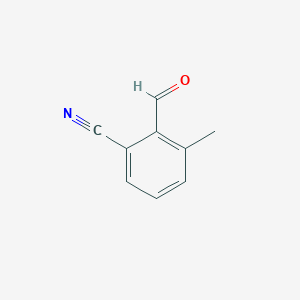
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)

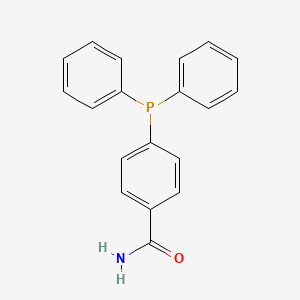
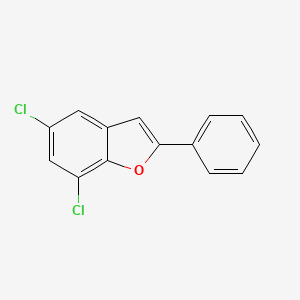

![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
